Cas no 71712-93-1 (Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]-)
![Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]- structure](https://ja.kuujia.com/scimg/cas/71712-93-1x500.png)
Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]- 化学的及び物理的性質
名前と識別子
-
- Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]-
- 2-[2-(2-methoxyethoxy)ethoxymethyl]oxirane
- DTXSID60439913
- CS-0062029
- W17327
- 2-((2-(2-Methoxyethoxy) ethoxy)methyl)oxirane
- 2-((2-(2-methoxyethoxy)ethoxy)methyl)oxirane
- AKOS037646111
- AS-66649
- DQBPICZFQWJEKL-UHFFFAOYSA-N
- WCA71293
- BP-20997
- 2-(2-methoxyethoxy)ethyl glycidyl ether
- 71712-93-1
- 2-{[2-(2-METHOXYETHOXY)ETHOXY]METHYL}OXIRANE
- MFCD22683313
- SCHEMBL521857
-
- MDL: MFCD22683313
- インチ: InChI=1S/C8H16O4/c1-9-2-3-10-4-5-11-6-8-7-12-8/h8H,2-7H2,1H3
- InChIKey: DQBPICZFQWJEKL-UHFFFAOYSA-N
- ほほえんだ: COCCOCCOCC1CO1
計算された属性
- せいみつぶんしりょう: 176.10488
- どういたいしつりょう: 176.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 8
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- PSA: 40.22
Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB540046-1 g |
2-((2-(2-Methoxyethoxy) ethoxy)methyl)oxirane, 97%; . |
71712-93-1 | 97% | 1g |
€189.80 | 2023-07-11 | |
abcr | AB540046-5 g |
2-((2-(2-Methoxyethoxy) ethoxy)methyl)oxirane, 97%; . |
71712-93-1 | 97% | 5g |
€498.10 | 2023-07-11 | |
Apollo Scientific | OR323168-500mg |
2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane |
71712-93-1 | 500mg |
£504.00 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132669-250mg |
2-((2-(2-methoxyethoxy)ethoxy)methyl)oxirane |
71712-93-1 | 97% | 250mg |
¥2664.00 | 2024-05-02 | |
eNovation Chemicals LLC | D769862-100mg |
Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]- |
71712-93-1 | 95% | 100mg |
$260 | 2024-06-07 | |
eNovation Chemicals LLC | D769862-5g |
Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]- |
71712-93-1 | 95% | 5g |
$910 | 2024-06-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTP275-250mg |
2-{[2-(2-methoxyethoxy)ethoxy]methyl}oxirane |
71712-93-1 | 95% | 250mg |
¥2580.0 | 2024-04-17 | |
A2B Chem LLC | AC84211-10g |
2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane |
71712-93-1 | 95% | 10g |
$1714.00 | 2024-04-19 | |
A2B Chem LLC | AC84211-250mg |
2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane |
71712-93-1 | 95% | 250mg |
$454.00 | 2024-04-19 | |
1PlusChem | 1P0063WZ-1g |
Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]- |
71712-93-1 | 97% | 1g |
$132.00 | 2025-02-21 |
Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]- 関連文献
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Lei Feng,Jianyuan Hao,Chengdong Xiong,Xianmo Deng Chem. Commun. 2009 4411
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2. Functional polyesters derived from alternating copolymerization of norbornene anhydride and epoxidesRyan Baumgartner,Ziyuan Song,Yanfeng Zhang,Jianjun Cheng Polym. Chem. 2015 6 3586
Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]-に関する追加情報
Introduction to Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]- (CAS No. 71712-93-1)
Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]-, identified by its CAS number 71712-93-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to the class of oxirane derivatives, which are known for their versatile reactivity and utility in various synthetic applications. The structural feature of this molecule, particularly the presence of multiple ether moieties, makes it a valuable intermediate in the synthesis of more complex organic molecules.
The compound's structure consists of a central oxirane ring, which is a three-membered epoxide ring, attached to a methyl group that is further substituted with a long chain containing two ether linkages. Specifically, the chain is composed of a 2-methoxyethoxy group followed by another ethoxy group. This unique arrangement imparts specific chemical properties that make it useful in various synthetic pathways.
In recent years, there has been growing interest in oxirane derivatives due to their potential applications in drug development and material science. The reactivity of the oxirane ring allows for facile ring-opening reactions, which can be exploited to introduce various functional groups into the molecule. This property has been particularly useful in the synthesis of polymers and copolymers, where controlled addition of functional groups can lead to materials with tailored properties.
One of the most notable applications of oxirane derivatives is in the field of pharmaceuticals. The ability to modify the structure of these compounds allows for the development of new drug candidates with improved pharmacological properties. For instance, studies have shown that derivatives of oxirane can serve as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of multiple ether groups in Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]-, can enhance its solubility and bioavailability, making it a promising candidate for further development.
Recent research has also explored the use of this compound in polymer chemistry. The oxirane ring can undergo polymerization reactions to form polymers with high molecular weights. These polymers can be further functionalized to exhibit specific properties such as biodegradability, hydrophilicity, or thermal stability. Such materials have potential applications in biomedicine, including drug delivery systems and tissue engineering scaffolds.
The synthesis of Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]-, involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of a precursor molecule that contains the basic framework of the desired compound. This precursor is then subjected to various transformations such as etherification and ring-closure reactions to introduce the necessary functional groups and achieve the final structure.
In academic research, this compound has been studied for its potential role as a crosslinking agent in polymer matrices. The ability to form covalent bonds between polymer chains via ring-opening polymerization makes it an attractive candidate for enhancing material properties such as mechanical strength and thermal resistance. Additionally, its reactivity with other functional groups allows for the creation of hybrid materials that combine the advantages of different polymer systems.
The pharmaceutical industry has also shown interest in this compound due to its structural similarity to known bioactive molecules. By modifying specific parts of its structure, researchers aim to develop new compounds with enhanced therapeutic effects or reduced side effects. Computational modeling and experimental studies have been employed to understand how changes in the molecular structure influence biological activity.
The environmental impact of using Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]--, as a chemical intermediate has also been evaluated. Studies have focused on its biodegradability and potential toxicity profiles under different environmental conditions. These assessments are crucial for ensuring that its use does not pose significant risks to ecosystems or human health.
In conclusion, Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]- (CAS No. 71712-93-1), is a versatile compound with numerous applications in both pharmaceuticals and material science. Its unique structural features make it a valuable intermediate in synthetic chemistry, enabling the development of new materials and therapeutic agents with tailored properties. Continued research into this compound promises to yield further insights into its potential uses and benefits.
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